molecular formula C8H3F2NO5 B15323175 2,2-Difluoro-6-nitro-1,3-dioxaindane-4-carbaldehyde

2,2-Difluoro-6-nitro-1,3-dioxaindane-4-carbaldehyde

Cat. No.: B15323175
M. Wt: 231.11 g/mol
InChI Key: RKNFHHIXEARWCP-UHFFFAOYSA-N
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Description

2,2-Difluoro-6-nitro-1,3-dioxaindane-4-carbaldehyde is a chemical compound with the molecular formula C8H3F2NO5 It is a member of the indane family, characterized by the presence of a nitro group and two fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-6-nitro-1,3-dioxaindane-4-carbaldehyde typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,2-difluoro-1,3-dioxane and nitrobenzene derivatives.

    Nitration: The nitro group is introduced through a nitration reaction, often using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.

    Formylation: The formyl group is introduced via a Vilsmeier-Haack reaction, using reagents such as phosphorus oxychloride (POCl3) and dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-6-nitro-1,3-dioxaindane-4-carbaldehyde undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

    Substitution: The fluorine atoms can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base.

    Oxidation: Potassium permanganate, chromium trioxide.

Major Products

    Reduction: 2,2-Difluoro-6-amino-1,3-dioxaindane-4-carbaldehyde.

    Substitution: this compound derivatives with substituted groups.

    Oxidation: 2,2-Difluoro-6-nitro-1,3-dioxaindane-4-carboxylic acid.

Scientific Research Applications

2,2-Difluoro-6-nitro-1,3-dioxaindane-4-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,2-Difluoro-6-nitro-1,3-dioxaindane-4-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the nitro group and fluorine atoms can influence its reactivity and binding affinity to these targets.

Comparison with Similar Compounds

Similar Compounds

    2,2-Difluoro-6-nitro-1,3-dioxaindane-5-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.

    2,2-Difluoro-6-nitro-1,3-dioxaindane-4-methanol: Similar structure but with a hydroxyl group instead of an aldehyde group.

Uniqueness

2,2-Difluoro-6-nitro-1,3-dioxaindane-4-carbaldehyde is unique due to the presence of both the nitro group and the aldehyde group, which provide distinct reactivity and potential for diverse chemical transformations. The fluorine atoms further enhance its stability and influence its electronic properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H3F2NO5

Molecular Weight

231.11 g/mol

IUPAC Name

2,2-difluoro-6-nitro-1,3-benzodioxole-4-carbaldehyde

InChI

InChI=1S/C8H3F2NO5/c9-8(10)15-6-2-5(11(13)14)1-4(3-12)7(6)16-8/h1-3H

InChI Key

RKNFHHIXEARWCP-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C2C(=C1C=O)OC(O2)(F)F)[N+](=O)[O-]

Origin of Product

United States

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